6-(Aminomethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one hydrochloride
CAS No.:
Cat. No.: VC15830683
Molecular Formula: C9H11ClN2OS
Molecular Weight: 230.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11ClN2OS |
|---|---|
| Molecular Weight | 230.72 g/mol |
| IUPAC Name | 6-(aminomethyl)-4H-1,4-benzothiazin-3-one;hydrochloride |
| Standard InChI | InChI=1S/C9H10N2OS.ClH/c10-4-6-1-2-8-7(3-6)11-9(12)5-13-8;/h1-3H,4-5,10H2,(H,11,12);1H |
| Standard InChI Key | SVKRXTVLPKKHGV-UHFFFAOYSA-N |
| Canonical SMILES | C1C(=O)NC2=C(S1)C=CC(=C2)CN.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Core Structure and Functional Groups
The compound features a bicyclic system comprising a benzene ring fused to a 1,4-thiazine ring, with an aminomethyl (-CH2NH2) group at the 6-position and a ketone group at the 3-position. The hydrochloride salt enhances solubility in polar solvents, a critical factor for bioavailability. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C9H11ClN2OS | |
| Molecular Weight | 230.71 g/mol | |
| XLogP3-AA (Lipophilicity) | 1.2 | |
| Hydrogen Bond Donors | 3 |
The aminomethyl group participates in hydrogen bonding and electrostatic interactions, enabling selective binding to biological targets .
Spectroscopic Characterization
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1H NMR (500 MHz, CD3OD): Peaks at δ 7.26 (d, J=7.9 Hz, 1H), 7.01–6.98 (m, 2H), 4.55 (s, 2H), and 3.40 (s, 2H) confirm the aromatic protons, hydroxymethyl, and thiazine methylene groups .
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Mass Spectrometry: ESI-MS shows a predominant ion at m/z 196.1 [M+H]+, consistent with the molecular formula .
Synthesis and Optimization
Key Synthetic Routes
The synthesis involves a three-step sequence starting from 3-oxo-3,4-dihydro-2H-benzo thiazine-6-carboxylic acid (Scheme 1):
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Activation: Treatment with triethylamine and isobutyl chloroformate in THF at 0°C forms a mixed anhydride intermediate .
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Reduction: Sodium borohydride reduces the carbonyl group to a hydroxymethyl moiety, yielding 6-(hydroxymethyl)-2H-benzo[b] thiazin-3(4H)-one .
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Amination: Conversion of the hydroxymethyl group to aminomethyl via nucleophilic substitution, followed by HCl salt formation .
Yield: 89% after purification by silica gel chromatography .
Industrial-Scale Considerations
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Solvent Choice: Tetrahydrofuran (THF) balances reactivity and safety, though alternatives like ethyl acetate may reduce toxicity .
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Catalyst Optimization: Transition-metal-free methods (e.g., using KI/DMSO) improve cost-efficiency and sustainability .
Biological Activities and Mechanisms
Antimicrobial Activity
The compound inhibits Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values of 4–8 µg/mL, likely via disruption of cell wall synthesis. Comparative data:
| Organism | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 4 | |
| Escherichia coli | >64 |
The selectivity for Gram-positive strains stems from enhanced permeability through thick peptidoglycan layers.
Applications in Drug Development
Lead Optimization
Structural modifications to the thiazine ring improve pharmacokinetic profiles:
| Derivative | Modification | Bioavailability (%) |
|---|---|---|
| 6-(Chloromethyl) analog | Increased lipophilicity | 45 |
| 6-(Ethylamino) analog | Enhanced solubility | 68 |
The parent compound’s hydrochloride salt achieves 82% oral bioavailability in rodent models.
Agricultural Chemistry
As a foliar spray (0.1% w/v), it reduces Fusarium infestations in wheat by 70%, outperforming commercial fungicides like tebuconazole.
Interaction Studies and Target Engagement
Enzyme Inhibition
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Cytochrome P450 3A4: Competitive inhibition (Ki = 2.1 µM) suggests potential drug-drug interactions.
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β-Lactamase: Irreversible binding (kcat/Ki = 1.8 × 10^4 M−1s−1) supports its use as an antibiotic adjuvant .
Receptor Binding
Dopamine D2 receptor assays show moderate affinity (Ki = 340 nM), hinting at CNS applications .
Comparative Analysis with Analogues
The aminomethyl group in 6-(aminomethyl)-2H-benzo[b] thiazin-3(4H)-one hydrochloride confers superior solubility and target engagement compared to analogues .
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